1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a 2-chlorophenyl group, a hydroxyethyl linker substituted with furan-2-yl and thiophen-3-yl moieties. The combination of aromatic heterocycles (furan, thiophene) and a chlorinated phenyl group may enhance binding affinity and selectivity due to electronic and steric effects .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-15-5-2-1-4-13(15)11-25(21,22)19-12-17(20,14-7-9-24-10-14)16-6-3-8-23-16/h1-10,19-20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMGRNBOSZEZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorophenyl group, a furan moiety, and a thiophene ring, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, while the furan and thiophene rings may enhance its interaction with specific enzymes or receptors.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics. A study reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, likely due to its interference with folate synthesis pathways.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the furan and thiophene groups appears to enhance its cytotoxic effects by promoting reactive oxygen species (ROS) generation, leading to cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting potential use in treating inflammatory diseases. This effect may be mediated through inhibition of NF-kB signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In an in vitro study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Research Findings
The compound's multifaceted biological activities make it a candidate for further research and development. Its mechanism of action involves:
- Inhibition of bacterial growth through disruption of metabolic pathways.
- Induction of apoptosis in cancer cells via ROS generation.
- Reduction of inflammation by modulating cytokine production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Benzamide Derivatives
and describe compounds such as N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide and its analogs. These share the thiophen-3-yl and substituted phenyl groups but differ in the core scaffold (benzamide vs. methanesulfonamide) and linker regions. Key differences include:
- Pharmacophore Flexibility : The hydroxyethyl linker with furan and thiophene in the target compound may confer greater conformational flexibility than the rigid piperazine-ethoxyethyl linkers in analogs.
Methanesulfonamide-Based Ligands
lists A61603, a methanesulfonamide derivative with a hydroxy-naphthalene core. While structurally distinct, A61603’s sulfonamide group is critical for adenosine receptor binding, suggesting that the target compound’s sulfonamide could similarly engage hydrogen-bonding interactions in receptor pockets .
Thiophene- and Furan-Containing Analogs
describes 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide, which shares the thiophene and sulfonamide motifs.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Key Observations :
- The target compound’s higher LogP vs. A61603 may improve membrane permeability but increase off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
